3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (let’s call it Compound X for brevity) is a synthetic organic compound with a mouthful of a name! Let’s break it down:
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Structure: : Compound X consists of several functional groups, including a thiazolidinone ring, an amino group, and a pyrido[1,2-a]pyrimidinone moiety. The cyclohexyl and hydroxyethoxy substituents add complexity to its structure.
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Biological Relevance: : While its exact biological role remains an active area of research, Compound X has shown promise in various applications due to its unique structure and potential interactions with biological targets.
Properties
Molecular Formula |
C23H28N4O4S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H28N4O4S2/c1-15-6-5-10-26-20(15)25-19(24-9-12-31-13-11-28)17(21(26)29)14-18-22(30)27(23(32)33-18)16-7-3-2-4-8-16/h5-6,10,14,16,24,28H,2-4,7-9,11-13H2,1H3/b18-14- |
InChI Key |
DQZJJKFJRCSRKL-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCCOCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction . This method employs 2-chloro-9-methylpyridine and (Z)-3-amino-3-arylacrylate esters as starting materials. Key steps include:
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Reaction Conditions : A mixture of 2-chloro-9-methylpyridine (1.2 equiv), (Z)-3-amino-3-phenylacrylate ester (1.0 equiv), CuI (10 mol%), and K2CO3 (2.0 equiv) in DMF at 130°C for 12–16 hours.
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Mechanism : The Ullmann coupling forms the C–N bond between the pyridine and acrylate ester, followed by intramolecular cyclization to yield the pyrido[1,2-a]pyrimidin-4-one core .
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Yield : 68–85%, depending on the substituents.
Table 1 : Optimization of Pyrido[1,2-a]pyrimidin-4-one Synthesis
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | K2CO3 | DMF | 130 | 82 |
| CuBr | K3PO4 | DMSO | 140 | 75 |
| CuCl | Cs2CO3 | NMP | 120 | 68 |
Construction of the Thiazolidinone Moiety
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Reagents : Cyclohexylamine (1.0 equiv), carbon disulfide (2.0 equiv), and dimethyl acetylenedicarboxylate (1.0 equiv) in DMSO at room temperature.
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Mechanism : Cyclohexylamine reacts with CS2 to form a dithiocarbamate intermediate, which undergoes cyclization with dimethyl acetylenedicarboxylate to yield the thiazolidinone ring .
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Yield : 80–88%.
Key Analytical Data :
Knoevenagel Condensation for Core-Fragment Coupling
The pyrido[1,2-a]pyrimidin-4-one and thiazolidinone moieties are coupled via a Z-selective Knoevenagel condensation:
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Conditions : The pyrido-pyrimidinone core (1.0 equiv) and thiazolidinone aldehyde (1.2 equiv) are refluxed in ethanol with piperidine (5 mol%) as a base.
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Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the thiazolidinone’s thione and the pyrimidinone’s carbonyl group .
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Yield : 70–76%.
Table 2 : Solvent Screening for Knoevenagel Reaction
| Solvent | Base | Temp (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Ethanol | Piperidine | 80 | 9:1 | 75 |
| Toluene | DBU | 110 | 7:1 | 68 |
| DCM | Et3N | 40 | 5:1 | 60 |
Introduction of the 2-(2-Hydroxyethoxy)ethylamino Side Chain
The 2-(2-hydroxyethoxy)ethylamino group is installed via a nucleophilic aromatic substitution (SNAr) reaction:
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Reagents : The brominated pyrido-pyrimidinone intermediate (1.0 equiv) reacts with 2-(2-hydroxyethoxy)ethylamine (1.5 equiv) in DMF at 90°C for 8 hours.
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Mechanism : The electron-deficient C2 position of the pyrido-pyrimidinone undergoes substitution with the amine nucleophile.
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Yield : 65–72%.
Optimization Notes :
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Higher yields are achieved using KI (10 mol%) as an additive to enhance nucleophilicity.
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Microwave irradiation (100°C, 30 min) reduces reaction time but requires careful temperature control to avoid decomposition.
Final Characterization and Validation
The synthesized compound is validated via spectroscopic and chromatographic methods:
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HRMS : m/z calculated for C25H31N5O2S2: 521.18; found: 521.17 .
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .
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X-ray Crystallography : Confirms the Z-configuration of the exocyclic double bond .
Table 3 : Summary of Key Synthetic Steps
| Step | Method | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | CuI-catalyzed coupling | 2-Chloro-9-methylpyridine | 82 |
| 2 | TBAI-mediated cyclization | Cyclohexylamine, CS2 | 85 |
| 3 | Knoevenagel condensation | Piperidine, ethanol | 75 |
| 4 | SNAr amination | 2-(2-Hydroxyethoxy)ethylamine | 70 |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring yields the corresponding tetrahydro derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For instance, reduction leads to the tetrahydro derivative of Compound X.
Scientific Research Applications
Compound X’s versatility makes it valuable in several fields:
Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in material science and catalysis.
Mechanism of Action
Targets: Compound X likely interacts with enzymes, receptors, or other biomolecules.
Pathways: Further studies are needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
- Compound X stands out due to its hybrid structure, combining features from thiazolidinones and pyrido[1,2-a]pyrimidinones.
- Similar compounds include thiazolidinones, pyrimidinones, and related heterocycles.
: Reference 1 (if available) : Reference 2 (if available)
Biological Activity
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (referred to as "the compound" hereafter) is a complex organic molecule with potential applications in medicinal chemistry, particularly in drug development. Its unique structural features suggest a rich profile for biological activity, including possible anticancer and antimicrobial properties. This article reviews the biological activity of the compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Structural Overview
The compound's structure comprises several key functional groups:
- Pyrido[1,2-a]pyrimidin-4-one core : A heterocyclic structure known for its biological activity.
- Thiazolidinone moiety : Associated with various pharmacological effects.
- Hydroxyethoxyethyl group : Potentially enhancing solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 469.6 g/mol.
Synthesis
The synthesis of the compound typically involves multiple steps:
- Formation of the thiazolidinone ring through cyclization reactions.
- Introduction of the pyrido-pyrimidine core via nucleophilic substitution.
- Attachment of the hydroxyethoxyethyl group , which may involve etherification reactions.
Each step requires careful optimization to maximize yield and purity.
Anticancer Activity
Preliminary studies indicate that the compound exhibits significant anticancer properties. It is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit certain kinases or modulate signaling pathways critical for tumor growth.
Case Study : In vitro tests demonstrated that the compound reduced the viability of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural components suggest potential interactions with bacterial enzymes or receptors.
Research Findings : Studies have reported that the compound inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, likely through disruption of cell wall synthesis or interference with metabolic pathways.
The exact mechanisms underlying the biological activities of the compound are still under investigation. However, it is hypothesized that:
- The thiazolidinone moiety may engage in enzyme inhibition.
- The pyrido-pyrimidine structure could facilitate interactions with DNA or RNA, affecting replication and transcription processes.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Cyclopentyl)-4-oxo-2-thioxo-1,3-thiazolidin | C22H24N4O2S3 | Different cycloalkane structure |
| 9-Methyl-Pyrido[1,2-a]Pyrimidine Derivative | C22H26N4O2S2 | Additional methyl group affecting activity |
This table illustrates how variations in structure can influence biological activity and interaction profiles.
Q & A
Basic: What synthetic routes and reaction conditions are recommended for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone ring, followed by coupling with the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Thiazolidinone Formation : Cyclocondensation of cyclohexylamine derivatives with thiourea and α-keto esters under reflux conditions in solvents like acetonitrile or DMSO .
- Coupling Reaction : A [Z]-selective Knoevenagel condensation to introduce the methylidene group, optimized using Lewis acids (e.g., ZnCl₂) as catalysts .
- Amino Group Functionalization : Nucleophilic substitution with 2-(2-hydroxyethoxy)ethylamine under basic conditions (e.g., NaHCO₃) in DMF at 60–80°C .
Critical Conditions : Maintain anhydrous environments for moisture-sensitive steps, and monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How can spectroscopic methods confirm the compound’s structural integrity and purity?
Methodological Answer:
A combination of techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the Z-configuration of the methylidene group (δ 7.5–8.0 ppm for vinyl protons) and the presence of the cyclohexyl moiety (δ 1.0–2.5 ppm) .
- IR Spectroscopy : Confirm thioxo (C=S) stretches at ~1200 cm⁻¹ and carbonyl (C=O) peaks at ~1700 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺) and rule out byproducts .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, use SHELXL for refinement .
Purity Assessment : HPLC with a C18 column (ACN/water gradient) to achieve ≥95% purity .
Advanced: What strategies address low yields in the final coupling step?
Methodological Answer:
Low yields in the Knoevenagel step often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst Screening : Test alternative Lewis acids (e.g., Mg(OTf)₂) to enhance regioselectivity .
- Solvent Optimization : Switch to polar aprotic solvents like DMF or DMAc to improve solubility of bulky intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 mins vs. 12 hrs) and improve yield by 15–20% under controlled microwave irradiation .
- Protection/Deprotection : Temporarily protect the hydroxyethoxyethylamino group with tert-butyldimethylsilyl (TBS) to prevent side reactions during coupling .
Advanced: How should researchers resolve contradictions between computational binding predictions and experimental affinity data?
Methodological Answer:
Discrepancies may stem from solvent effects, protein flexibility, or incomplete force fields. A systematic approach includes:
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to account for conformational changes in the target protein .
- Binding Assay Optimization : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants under physiological conditions (pH 7.4, 37°C) .
- Crystallographic Validation : Co-crystallize the compound with the target protein and refine the structure using SHELX to identify unmodeled interactions (e.g., water-mediated H-bonds) .
- QM/MM Hybrid Methods : Apply quantum mechanics/molecular mechanics to improve accuracy of ligand-protein interaction energy calculations .
Advanced: What methodologies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
Address poor solubility and metabolic instability through:
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (test via shake-flask method) .
- Prodrug Design : Modify the hydroxyethoxyethyl group with ester linkages for slow hydrolysis in plasma .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to improve circulation time .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., thioxo group oxidation) and introduce blocking substituents (e.g., methyl groups) .
Advanced: How can researchers validate the compound’s selectivity across related biological targets?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases using competitive binding assays (KINOMEscan) to identify off-target interactions .
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking the primary target to confirm phenotype rescue is compound-specific .
- Thermal Shift Assays (TSA) : Compare ΔTm values across homologous proteins to assess binding selectivity .
- Structural Analysis : Overlay X-ray structures of compound-target complexes with homologs to pinpoint selectivity-determining residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
